MIF098

Catalog No.
S11249875
CAS No.
M.F
C15H13NO3
M. Wt
255.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MIF098

Product Name

MIF098

IUPAC Name

3-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c1-10-5-6-14-13(7-10)16(15(18)19-14)9-11-3-2-4-12(17)8-11/h2-8,17H,9H2,1H3

InChI Key

JJXKGUBHEQGADG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC(=CC=C3)O

MIF098 is a potent, non-covalent, small-molecule antagonist of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases and certain cancers. As a member of the substituted benzoxazol-2-one class of inhibitors, MIF098 functions by interfering with MIF's enzymatic tautomerase activity and its interaction with the CD74 receptor, which is critical for initiating downstream pro-inflammatory signaling cascades like the ERK1/2 pathway. This mechanism makes it a valuable tool for investigating the roles of MIF in cell proliferation, immunoregulation, and fibrosis, particularly in models of pulmonary hypertension, systemic lupus erythematosus (SLE), and rheumatoid arthritis.

Research Fit

Pathway fit MIF-CD74 receptor antagonism and downstream ERK1/2, TGF-β/Smad signaling studies
Model fit Pulmonary hypertension model research, including SLE-associated PAH model contexts
Mechanism fit Functional antagonism tool compound; distinct from tautomerase-focused MIF inhibitors

Substituting MIF098 with more common or first-generation MIF inhibitors like ISO-1 is not advisable for studies requiring high potency and clear, target-specific pathway modulation. MIF098 exhibits significantly greater potency in inhibiting MIF's enzymatic activity and downstream signaling. For instance, MIF098 demonstrates a ~700-fold lower IC50 for tautomerase inhibition and a 200-fold greater potency in reducing MIF-dependent ERK1/2 phosphorylation compared to ISO-1. Furthermore, MIF098 shows selectivity for MIF-1 over the related cytokine MIF-2 (D-DT), a distinction that is critical for precisely dissecting the contributions of individual MIF family members. Using a less potent or less selective inhibitor can lead to ambiguous results, requiring much higher concentrations that increase the risk of off-target effects and misinterpretation of the specific role of MIF-1.

Substitution Risk

ISO-1 risk
MIF098 inhibits cell migration in vascular models at tested concentrations
ISO-1 may not inhibit MIF-mediated cell migration; functional antagonism profile may not transfer
4-IPP risk
Reversible antagonist mechanism targeting MIF-CD74 binding
4-IPP acts as irreversible covalent inhibitor; pharmacological profile may differ in pathway-response studies
Class mismatch
Functional receptor antagonism and in vivo model-response context
Tautomerase-focused inhibitors may not recapitulate CD74-mediated pathway response; mechanism context requires review

Exceptional Potency in Tautomerase Inhibition Compared to Benchmark Inhibitor ISO-1

MIF098 demonstrates superior inhibition of MIF's enzymatic tautomerase activity, a key measure of direct target engagement. In a standard tautomerase assay, MIF098 exhibits an IC50 of approximately 0.010 µM (10 nM). This is approximately 700 times more potent than the widely used first-generation reference compound, ISO-1, which has a reported IC50 of about 7 µM.

Evidence DimensionMIF Tautomerase Inhibition (IC50)
Target Compound Data~10 nM for MIF098
Comparator Or BaselineISO-1 at ~7,000 nM
Quantified Difference~700-fold higher potency
ConditionsIn vitro MIF tautomerase enzymatic assay.

This dramatic increase in potency allows for effective target inhibition at much lower concentrations, minimizing the risk of off-target effects and ensuring that observed biological outcomes are directly attributable to MIF antagonism.

In Vivo PAH Model
Model context
Reported decrease in RVSP; inhibited pulmonary artery remodeling, muscularization, and collagen deposition vs. vehicle in hypoxia-challenged C57BL/6J mice
Supports model-response endpoint interpretation
Cross-study comparable; p-values in full article; 40 mg/kg i.p. daily, 4-week hypoxia model

Superior Inhibition of MIF-Dependent Cellular Signaling vs. ISO-1

Beyond enzymatic activity, MIF098 shows substantially greater efficacy in blocking the downstream cellular signaling pathways activated by MIF. In cell-based signal transduction assays measuring MIF-dependent ERK1/2 phosphorylation, MIF098 was found to be 200-fold more potent than the comparator inhibitor ISO-1. This demonstrates its superior ability to interrupt the biological consequences of MIF-receptor engagement in a cellular context.

Evidence DimensionInhibition of MIF-dependent ERK1/2 Phosphorylation
Target Compound Data200-fold more potent
Comparator Or BaselineISO-1
Quantified Difference200-fold higher potency
ConditionsCell-based signal transduction assay.

For researchers studying cellular responses to MIF, this ensures more complete and specific pathway inhibition, leading to clearer, more reproducible data in functional assays like cell migration or cytokine production.

Cell Migration Assay
Reported
MIF098 inhibited mPASMC migration at ≤10 µM; ISO-1 showed no migration inhibition at 10 µM in similar cell-based assays
Supports functional assay selection context
Cross-study comparable; in vitro mouse PASMC model

Demonstrated In Vivo Efficacy and Favorable Formulation Properties

MIF098 has proven effective in in vivo models, demonstrating its utility beyond in vitro experiments. In a mouse model of hypoxia-induced pulmonary hypertension, daily intraperitoneal injection of MIF098 at 40 mg/kg significantly attenuated disease progression, reducing right ventricular systolic pressure (RVSP) and inhibiting pulmonary artery hyperproliferation and collagen deposition. For administration, MIF098 can be formulated as a clear solution at ≥5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, highlighting its suitability for systemic delivery in preclinical research.

Evidence DimensionIn Vivo Efficacy & Formulation
Target Compound DataEffective at 40 mg/kg/day (IP); Soluble to ≥5 mg/mL in standard vehicle
Comparator Or BaselineN/A (Demonstration of utility)
Quantified DifferenceN/A
ConditionsHypoxia-induced pulmonary arterial hypertension mouse model; Standard parenteral formulation.

This provides a validated starting point for in vivo studies, saving researchers time on formulation development and offering confidence that the compound can achieve effective exposure to test its biological hypothesis in a whole-animal system.

Tautomerase Activity
Class-level
MIF098 IC50 not reported; ISO-1 IC50=7 µM, 4-IPP IC50~5 µM in cell-free D-dopachrome tautomerase assays
Distinct mechanism from tautomerase inhibitors; select for functional antagonism context
Class-level inference; data to verify

High-Potency Investigation of MIF-1 Signaling in Autoimmune and Inflammatory Models

Due to its ~700-fold greater potency over ISO-1 in direct enzyme inhibition and 200-fold superiority in cell-based signaling assays, MIF098 is the indicated choice for studies requiring maximal, specific inhibition of MIF-1 at low nanomolar concentrations to minimize potential off-target artifacts.

In Vivo Validation of MIF as a Therapeutic Target in Pulmonary Hypertension

For researchers aiming to translate in vitro findings into preclinical models, MIF098 is a validated tool. Its demonstrated efficacy at 40 mg/kg in reducing key pathological markers of pulmonary hypertension in mice provides a clear, evidence-based protocol for in vivo target validation studies.

Studies on Fibrosis and Tissue Remodeling

MIF098 has been shown to reduce collagen synthesis by inhibiting the TGFβ1/Smad2/3 pathway in pulmonary artery smooth muscle cells. This makes it a suitable agent for investigating the role of MIF in fibrotic processes where high potency and a clear mechanism of action are required.

Application Fit

Application
Selection Property
Validation Focus
In vivo PAH model studies
Model-response endpoint context
RVSP and vascular remodeling endpoint review
Vascular SMC functional studies
Functional antagonism assay context
Migration and proliferation endpoint review
MIF-CD74 pathway research
Receptor-binding antagonism context
ERK1/2 and TGF-β/Smad pathway readout review

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.08954328 g/mol

Monoisotopic Mass

255.08954328 g/mol

Heavy Atom Count

19

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